molecular formula C13H16N2O B4556873 1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol

1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol

Cat. No.: B4556873
M. Wt: 216.28 g/mol
InChI Key: JJKICBMJZMRXKX-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.126263138 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition in Petroleum Industry

1-(2-methylphenyl)-3-propyl-1H-pyrazol-5-ol derivatives have been explored for their application in the petroleum industry, specifically in oil well stimulation through acidizing processes. Research has shown that these compounds can act as effective corrosion inhibitors for N80 steel in acidic environments, commonly encountered in oil extraction and processing. A study demonstrated that pyrazol derivatives synthesized through green chemistry approaches could mitigate corrosion in a simulated acidizing environment with high efficiency, highlighting their potential as environmentally friendly corrosion inhibitors in petroleum operations (Singh, Ansari, Quraishi, & Kaya, 2020).

Bioinorganic and Medicinal Relevance

Compounds structurally related to this compound have been synthesized and studied for their potential in bioinorganic chemistry and medicinal applications. One study focused on cis-dioxomolybdenum(VI) complexes involving O, N-donor pyrazoline derivatives, demonstrating the versatility of pyrazole-based compounds in the development of new materials with potential applications in catalysis and as therapeutic agents (Maurya, Chourasia, Martín, Roy, Sharma, & Vishwakarma, 2015).

Antiproliferative Agents

Pyrazole derivatives have been investigated for their potential as antiproliferative agents, with research indicating that certain 1-phenylpyrazol-3-ol derivatives exhibit significant activity against various cancer cell lines. These compounds show promise as small molecule inhibitors for the treatment of cancers such as leukemia and breast cancer, indicating the potential medicinal applications of this compound derivatives in oncology (Ananda et al., 2016).

Antimicrobial Agents

Pyrazole compounds have also been studied for their antimicrobial properties. Synthesis and testing of new 1H-pyrazole derivatives containing various functional groups have shown that some of these compounds possess potent antibacterial activity against a range of microbial strains. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).

Catalysis and Green Chemistry

Research into the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ols highlights the role of this compound derivatives in green chemistry and catalysis. An efficient, environmentally friendly, catalyst-free synthesis method using ultrasound irradiation in aqueous ethanol has been developed, emphasizing the potential of these compounds in sustainable chemical processes (Shabalala et al., 2020).

Properties

IUPAC Name

2-(2-methylphenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-6-11-9-13(16)15(14-11)12-8-5-4-7-10(12)2/h4-5,7-9,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKICBMJZMRXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.